3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1228666-36-1
VCID: VC0111452
InChI: InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)
SMILES: C1=C(C=NC(=C1CCCO)N)F
Molecular Formula: C8H11FN2O
Molecular Weight: 170.187

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

CAS No.: 1228666-36-1

Cat. No.: VC0111452

Molecular Formula: C8H11FN2O

Molecular Weight: 170.187

* For research use only. Not for human or veterinary use.

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol - 1228666-36-1

Specification

CAS No. 1228666-36-1
Molecular Formula C8H11FN2O
Molecular Weight 170.187
IUPAC Name 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol
Standard InChI InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)
Standard InChI Key ZNQMOTDBLGEOIA-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1CCCO)N)F

Introduction

The compound is uniquely identified through several standard chemical identifiers. Its CAS number (1228666-36-1) provides a definitive reference point in chemical databases, while its molecular formula (C8H11FN2O) indicates the exact atomic composition . Additional identifiers include its MDL number (MFCD16628224) and PubChem Substance ID (329771192), which facilitate its tracking across various chemical databases and research publications .

Basic Information and Chemical Identifiers

The molecular identification of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is comprehensively established through multiple standardized chemical identifiers, allowing for precise recognition across chemical databases and research literature. These identifiers are essential for unambiguous compound identification in scientific communications and commercial transactions.

Identifier TypeValue
Name3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
CAS Number1228666-36-1
Molecular FormulaC8H11FN2O
Molecular Weight170.18 g/mol
MDL NumberMFCD16628224
PubChem Substance ID329771192
Product FamilyHalogenated Heterocycles

The compound's SMILES notation (Nc1ncc(F)cc1CCCO) provides a linear textual representation of its structure, which is particularly useful for computational chemistry applications and database searches . Similarly, its InChI (1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)) and InChI Key (ZNQMOTDBLGEOIA-UHFFFAOYSA-N) serve as additional standardized identifiers for unambiguous structural representation in chemical databases and literature .

Structural Features and Chemical Properties

The structure of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol combines several functional groups that contribute to its chemical behavior and potential applications. Understanding these structural elements is crucial for predicting its reactivity patterns and possible biological interactions.

Molecular Structure

The molecular structure of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol features a 2-amino-5-fluoropyridine core with a three-carbon propanol chain attached at the 3-position of the pyridine ring. This creates a molecule with multiple functional groups that can participate in various chemical interactions and reactions.

The pyridine ring provides an aromatic, nitrogen-containing heterocycle that can act as a hydrogen bond acceptor. The fluorine substituent at the 5-position introduces electronic effects that can influence the compound's reactivity, metabolic stability, and lipophilicity. The amino group at the 2-position can function as both a hydrogen bond donor and acceptor, while the propanol chain introduces a flexible linker terminating in a hydroxyl group that can participate in hydrogen bonding interactions.

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